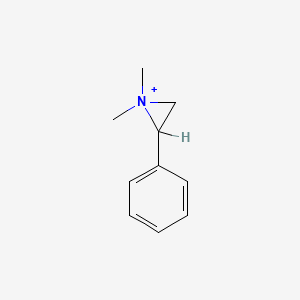

N,N-Dimethyl-2-phenylaziridinium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethyl-2-phenylaziridinium, also known as this compound, is a useful research compound. Its molecular formula is C10H14N+ and its molecular weight is 148.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1.1 Acetylcholinesterase Inhibition

N,N-Dimethyl-2-phenylaziridinium is known for its role as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. Upon hydrolysis, it forms a highly reactive aziridinium ion that binds to the anionic site of acetylcholinesterase, leading to enzyme alkylation and inhibition. This property has implications for developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Case Study: Neuroprotective Properties

A study demonstrated that compounds derived from this compound exhibited neuroprotective effects in vitro. The research indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Biochemical Research

2.1 Mechanistic Studies

The reactivity of this compound has been utilized in mechanistic studies to understand enzyme interactions and inhibition pathways. Its ability to form stable complexes with target proteins enables researchers to elucidate the mechanisms of action of various biochemical pathways.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Acetylcholinesterase | Irreversible | 0.5 |

| DMEA | Acetylcholinesterase | Irreversible | 0.8 |

Material Science

3.1 Polymerization Initiator

This compound has been explored as a polymerization initiator in the synthesis of novel materials. Its aziridinium structure allows it to initiate cationic polymerization processes, leading to the formation of advanced polymers with tailored properties.

Case Study: Polymer Synthesis

Research involving the use of this compound in polymer synthesis revealed that polymers produced using this compound exhibited enhanced thermal stability and mechanical strength compared to those synthesized with traditional initiators .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for its safe application in research and industry. Studies have shown that while it possesses beneficial properties, it can also exhibit toxicity at higher concentrations.

Data Table: Toxicity Profile

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 60 | Mortality observed |

| Long-term Exposure | Mice | 20 | Hepatocellular adenoma |

化学反应分析

Formation and Stability

DPA is generated via the decomposition of N,N-dimethyl-2-chloro-2-phenylethylamine (DMEA) in aqueous solutions . This hydrolysis reaction produces the aziridinium ion and chloride:

DMEA+H2O→DPA++Cl−+H3O+

The reaction proceeds rapidly due to the inherent instability of the chloroamine precursor. DPA’s strained three-membered aziridinium ring enhances its electrophilicity, making it a potent alkylating agent .

Biochemical Alkylation: Acetylcholinesterase Inhibition

DPA irreversibly inhibits acetylcholinesterase (AChE) by alkylating the enzyme’s anionic subsite . Key findings include:

-

Reaction Mechanism :

DPA binds to AChE’s anionic center, forming a covalent bond with a nucleophilic residue (e.g., glutamate). This alkylation disrupts the enzyme’s catalytic triad, preventing acetylcholine hydrolysis . -

Kinetic Effects :

| Parameter | Effect of DPA Binding | Source |

|---|---|---|

| Acylation rate (k₂) | 500× acceleration | |

| Substrate binding (Kₘ) | 10× decrease | |

| Deacylation rate (k₃) | No significant change |

Reaction with Nucleophiles

DPA reacts with nucleophiles (e.g., water, thiols, amines) via ring-opening mechanisms. For example:

DPA++H2O→N N Dimethyl 2 phenyl 2 hydroxyethylamine+H+

This hydrolysis is pH-dependent, with faster rates in acidic conditions .

Role in Induced Fit Mechanism

DPA binding to AChE induces conformational changes in the enzyme’s active site, aligning catalytic residues (e.g., Ser200, His440) for optimal transition-state stabilization during acylation . This "induced fit" explains the observed rate enhancement for ester hydrolysis .

Comparative Reactivity

DPA exhibits greater alkylating activity compared to analogs like N,N-dimethyl-2-chloro-2-phenyl-1-methylethylamine (M-DMEA). The lower stability of DPA’s aziridinium ring (due to reduced steric hindrance) enhances its electrophilic reactivity .

Synthetic Utility

While DPA itself is primarily studied for biochemical interactions, its precursor (DMEA) is synthesized from N,N-dimethyl-2-hydroxy-2-phenylethylamine using thionyl chloride .

属性

CAS 编号 |

2641-72-7 |

|---|---|

分子式 |

C10H14N+ |

分子量 |

148.22 g/mol |

IUPAC 名称 |

1,1-dimethyl-2-phenylaziridin-1-ium |

InChI |

InChI=1S/C10H14N/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/q+1 |

InChI 键 |

DYIMPZBCNGBMRV-UHFFFAOYSA-N |

SMILES |

C[N+]1(CC1C2=CC=CC=C2)C |

规范 SMILES |

C[N+]1(CC1C2=CC=CC=C2)C |

同义词 |

N,N-dimethyl-2-phenylaziridinium N,N-dimethyl-2-phenylaziridinium ion N,N-dimethyl-2-phenylaziridinium, (-)-isomer N,N-dimethyl-2-phenylaziridinium, hydrobromide N,N-DM2PA |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。